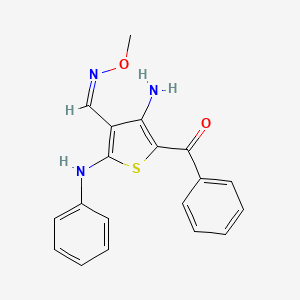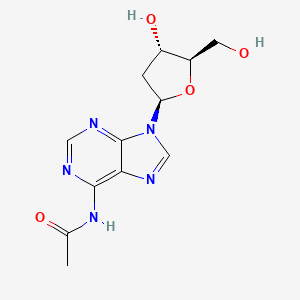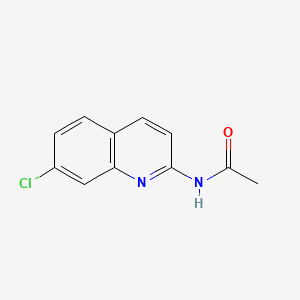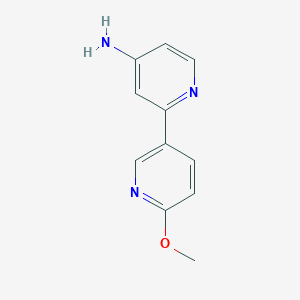![molecular formula C26H37NO7 B14112490 (3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol](/img/structure/B14112490.png)
(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol is a complex organic molecule with significant applications in various scientific fields. The first part of the compound, (3S)-2,3-dihydroxybutanedioic acid, is commonly known as a derivative of tartaric acid, which is a naturally occurring substance found in many plants, particularly grapes. The second part, 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol, is a derivative of a phenolic compound, which is often used in pharmaceuticals and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium The synthesis of 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol involves a multi-step process starting from phenol
Industrial Production Methods
Industrial production of (3S)-2,3-dihydroxybutanedioic acid is typically carried out through the fermentation of glucose by specific strains of bacteria or fungi. This method is preferred due to its cost-effectiveness and environmental sustainability. The production of 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol on an industrial scale involves the use of continuous flow reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (3S)-2,3-dihydroxybutanedioic acid can undergo oxidation to form oxalic acid and carbon dioxide.
Reduction: The phenolic part of the compound can be reduced to form corresponding alcohols.
Substitution: The amino group in 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxalic acid, carbon dioxide.
Reduction: Corresponding alcohols.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a chiral building block in the synthesis of various enantiomerically pure compounds. It is also used as a catalyst in asymmetric synthesis reactions.
Biology
In biological research, the compound is used to study enzyme mechanisms and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
The phenolic part of the compound is used in the development of pharmaceuticals, particularly in the synthesis of beta-blockers and other cardiovascular drugs.
Industry
The compound is used in the production of polymers and resins. It is also used as an additive in food and beverages to enhance flavor and stability.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, the phenolic part of the compound acts as a beta-adrenergic receptor antagonist, blocking the action of epinephrine and norepinephrine on the heart and blood vessels. This leads to a decrease in heart rate and blood pressure. The tartaric acid part of the compound acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-2,3-dihydroxybutanedioic acid: An enantiomer of (3S)-2,3-dihydroxybutanedioic acid with similar chemical properties but different biological activity.
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol: An enantiomer of 2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol with similar chemical properties but different biological activity.
Uniqueness
The uniqueness of (3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol lies in its combination of chiral centers and functional groups, which provide it with distinct chemical and biological properties. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C26H37NO7 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2?/m00/s1 |
InChI-Schlüssel |
TWHNMSJGYKMTRB-DHBIFWMFSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@H](C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)



![N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112454.png)
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
![Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)


![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
